4-Aminopyridazine-3-carbonitrile 4-Aminopyridazine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 20865-26-3
VCID: VC7957769
InChI: InChI=1S/C5H4N4/c6-3-5-4(7)1-2-8-9-5/h1-2H,(H2,7,8)
SMILES: C1=CN=NC(=C1N)C#N
Molecular Formula: C5H4N4
Molecular Weight: 120.11 g/mol

4-Aminopyridazine-3-carbonitrile

CAS No.: 20865-26-3

Cat. No.: VC7957769

Molecular Formula: C5H4N4

Molecular Weight: 120.11 g/mol

* For research use only. Not for human or veterinary use.

4-Aminopyridazine-3-carbonitrile - 20865-26-3

Specification

CAS No. 20865-26-3
Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
IUPAC Name 4-aminopyridazine-3-carbonitrile
Standard InChI InChI=1S/C5H4N4/c6-3-5-4(7)1-2-8-9-5/h1-2H,(H2,7,8)
Standard InChI Key YNFPHUZEKFZAMU-UHFFFAOYSA-N
SMILES C1=CN=NC(=C1N)C#N
Canonical SMILES C1=CN=NC(=C1N)C#N

Introduction

Structural and Chemical Properties of Pyridazine Derivatives

Pyridazine derivatives exhibit unique electronic and steric properties due to their nitrogen-rich aromatic systems. In 4-aminopyridazine-3-carbonitrile, the amino (-NH₂) and cyano (-C≡N) groups introduce polarity and hydrogen-bonding capabilities, influencing solubility and reactivity . The compound’s molecular formula, C5H4N4\text{C}_5\text{H}_4\text{N}_4, suggests a planar structure conducive to π-π stacking interactions, which are critical for binding biological targets or forming crystalline materials .

The amino group at position 4 enhances nucleophilic reactivity, enabling participation in condensation or substitution reactions, while the cyano group at position 3 serves as an electron-withdrawing moiety, stabilizing intermediates in synthetic pathways . Spectroscopic data for analogous compounds, such as 6-aminopyridazine-3-carbonitrile, reveal strong absorption in the UV-Vis range (λₘₐₓ ≈ 270 nm), indicative of conjugated π-systems .

Synthetic Methodologies for Aminopyridazine Derivatives

Catalytic and Solvent Effects

Key parameters influencing yield and purity include:

  • Catalyst loading: Sodium tungstate at 2–5% of substrate mass minimizes byproducts .

  • Temperature control: Pre-reaction steps at ≤0°C prevent premature decomposition .

  • Solvent systems: Aqueous solutions with polar aprotic co-solvents (e.g., DMF) enhance reactant solubility .

Physicochemical and Spectroscopic Characterization

Spectral Data

While experimental data for 4-aminopyridazine-3-carbonitrile is scarce, analogs like 6-aminopyridazine-3-carbonitrile provide benchmarks:

  • IR spectroscopy: N-H stretches (~3400 cm⁻¹), C≡N stretches (~2240 cm⁻¹), and aromatic C-N vibrations (~1600 cm⁻¹) .

  • NMR: 1H^1\text{H} NMR signals for pyridazine protons appear as doublets in the δ 7.5–8.5 ppm range, with amino protons resonating as broad singlets near δ 5.5 ppm .

Thermodynamic Properties

The compound’s polar functional groups confer high melting points (estimated 180–220°C) and moderate solubility in polar solvents like DMSO or ethanol . LogP calculations predict a value of ~0.5, indicating balanced hydrophilicity and lipophilicity .

Applications in Medicinal Chemistry and Drug Development

Biological Activity

Pyridazine derivatives are explored for their kinase inhibitory and antimicrobial properties. The amino and cyano groups in 4-aminopyridazine-3-carbonitrile could facilitate interactions with enzymatic active sites, as seen in analogs targeting:

  • Tyrosine kinases: Inhibition of VEGF receptors in cancer therapy .

  • Bacterial dihydrofolate reductase: Disruption of folate synthesis in pathogens .

Structure-Activity Relationships (SAR)

Modifications to the pyridazine scaffold influence potency and selectivity:

  • Amino group substitution: Acylation or alkylation alters hydrogen-bonding capacity and bioavailability.

  • Cyano group replacement: Substituting -C≡N with -COOH enhances water solubility but reduces membrane permeability .

Industrial and Material Science Applications

Agrochemicals

Pyridazine derivatives are precursors to herbicides and pesticides. The electron-deficient ring system in 4-aminopyridazine-3-carbonitrile could act as a chelating agent for metal ions in catalytic formulations .

Organic Electronics

The compound’s planar structure and π-conjugation make it a candidate for:

  • Non-linear optical (NLO) materials: High hyperpolarizability values enable applications in photonic devices.

  • Organic semiconductors: Thin-film transistors with charge carrier mobilities >1 cm²/V·s .

BrandPurityPrice Range (€)Delivery Timeline
REF: IN-DA00391LN/AInquire22 Apr 2025
REF: 54-OR95251397%215–1,60223 Apr 2025
REF: 10-F46736095%Inquire02 May 2025

Challenges and Future Directions

Synthetic Optimization

Improving yield and scalability remains a hurdle. Continuous-flow reactors could enhance heat transfer during exothermic Hofmann degradation steps .

Expanding Biological Screening

High-throughput assays are needed to evaluate the compound’s activity against emerging drug targets, such as SARS-CoV-2 main protease .

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